4-Chloro-n-cyclohexylpyridin-2-amine

Lipophilicity Drug-likeness ADME prediction

Researchers requiring patent-aligned CETP inhibitor starting materials often face supply chain inconsistency with non-exemplified analogs. This 4-chloro-N-cyclohexylpyridin-2-amine is explicitly named in Dr. Reddy's Laboratories' patent literature, ensuring direct SAR relevance. - Serves as a validated scaffold with Ki=6.10 nM at A2 and 30 nM at A1 receptors - Features a reactive 4-chloro handle for Suzuki/amination diversification (XLogP3=3.6) - Supplied with documented purity for reproducible analytical method development

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
CAS No. 75291-62-2
Cat. No. B14003641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-n-cyclohexylpyridin-2-amine
CAS75291-62-2
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=CC(=C2)Cl
InChIInChI=1S/C11H15ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)
InChIKeyWCNFVUIHIOEJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Overview


4-Chloro-N-cyclohexylpyridin-2-amine (CAS 75291-62-2) is a disubstituted pyridine derivative bearing a chlorine atom at the 4-position and a cyclohexylamino group at the 2-position. Its molecular formula is C₁₁H₁₅ClN₂ with a molecular weight of 210.70 g/mol . The compound is cataloged under NSC Number 111084 and DSSTox Substance ID DTXSID30996745, and is listed in the ChEMBL database under ID CHEMBL606507 [1]. It belongs to the class of cycloalkylpyridin-2-amines, a scaffold explicitly claimed in patent literature as cholesteryl ester-transfer protein (CETP) inhibitors by Dr. Reddy's Laboratories [2]. The compound is commercially available from multiple suppliers as a research-grade chemical, with reported purity of 99% .

Why Generic Substitution Is Not Recommended


Although multiple cyclohexylpyridin-2-amines share a common core scaffold, substitution patterns on the pyridine ring profoundly alter their physicochemical and pharmacological profiles. The 4-chloro substituent increases calculated lipophilicity (XLogP3 = 3.6) compared to the unsubstituted parent N-cyclohexylpyridin-2-amine (logP = 2.62–2.82) [1], which directly impacts membrane permeability, protein binding, and in vitro assay behavior. In the CETP inhibitor patent space, the 4-chloro derivative is explicitly named as a representative compound within a genus that covers broad substitution variability, indicating that the 4-chloro group was specifically selected during medicinal chemistry optimization rather than being an arbitrary substituent [2]. Furthermore, the 4-chloro-2-cyclohexylamino substitution pattern creates a distinct electronic environment on the pyridine ring that affects reactivity in downstream synthetic transformations—the chlorine serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, a functionality absent in non-halogenated analogs. These differences mean that generic substitution with closely related analogs (e.g., N-cyclohexylpyridin-2-amine, CAS 15513-16-3; 4-bromo-N-cyclohexylpyridin-2-amine, CAS 1262293-75-3; or 5-bromo-3-chloro-N-cyclohexylpyridin-2-amine, CAS 1280786-98-2) will not reproduce the same physicochemical, pharmacological, or synthetic utility profile.

Differentiation Evidence Against Closest Analogs


Lipophilicity Increase via 4-Chloro Substitution

The 4-chloro substituent on 4-chloro-N-cyclohexylpyridin-2-amine produces a computed XLogP3 of 3.6 , which is approximately 0.8–1.0 log units higher than the unsubstituted parent N-cyclohexylpyridin-2-amine, for which experimental and computed logP values range from 2.62 to 2.82 depending on the measurement method [1]. This lipophilicity increase is consistent with the Hansch π constant for aromatic chlorine (+0.71), confirming that the effect is predictable and attributable specifically to the 4-chloro substitution. For further context, the 5-bromo-3-chloro analog (CAS 1280786-98-2) exhibits a computed XLogP3 of 4.3 [2], demonstrating that lipophilicity can be tuned across a range by halogen substitution pattern.

Lipophilicity Drug-likeness ADME prediction

Patent-Exemplified CETP Inhibitor Scaffold

In Dr. Reddy's Laboratories' patent application (US 14/918039, published 2016-02-18), 4-chloro-N-cyclohexylpyridin-2-amine is explicitly named as a representative compound within the genus of cycloalkylpyridin-2-amines claimed as cholesteryl ester-transfer protein (CETP) inhibitors [1]. The patent defines Formula (I) compounds where the pyridine ring may bear a range of substituents at various positions, but the 4-chloro substitution pattern is specifically identified. In contrast, unsubstituted N-cyclohexylpyridin-2-amine (CAS 15513-16-3) and the 4-bromo analog (CAS 1262293-75-3) are not explicitly enumerated in the key embodiments of this patent family, suggesting the 4-chloro derivative was a prioritized compound during the medicinal chemistry campaign.

CETP inhibition Cardiovascular drug discovery Patent-protected scaffold

Adenosine Receptor Binding Profile

The target compound has curated binding data in the ChEMBL database (CHEMBL606507) and BindingDB (BDBM50367690). Binding affinity at the adenosine A1 receptor from rat brain membranes was measured at Ki = 30 nM using [³H]N6-cyclohexyladenosine displacement, while affinity at the adenosine A2 receptor from rat striatal membranes was Ki = 6.10 nM using [³H]NECA displacement [1]. Critically, these data originate from the same study (J Med Chem 32: 1667-73, 1989) and therefore represent internally consistent measurements. The ~5-fold selectivity for A2 over A1 (Ki ratio: 30/6.10 ≈ 4.9) observed in this compound is a measurable pharmacological feature, though direct comparator data for the unsubstituted parent N-cyclohexylpyridin-2-amine at these receptors under identical assay conditions is not publicly available in curated databases. The data demonstrate that the 4-chloro-2-cyclohexylamino substitution pattern is compatible with nanomolar adenosine receptor binding.

Adenosine receptor GPCR binding CNS drug discovery

Documented Synthetic Route and Scalability

A documented 3-step synthetic route to 4-chloro-N-cyclohexylpyridin-2-amine is available through LookChem's aggregated literature data, with reported step yields of 69% (Step 1: ethanol, 70–80°C, 3 h) and 52% (Step 2: heating in ethanol, 2 h) . For broader context, a related chloroalkyl-substituted cyclic amine synthesis reported in patent literature achieves 80% yield for the chloroalkylation step using thionyl chloride under optimized conditions [1]. This combination of literature precedent and process patent coverage means that procurement teams can reference a defined synthetic route when evaluating supplier capabilities, negotiating custom synthesis, or assessing scalability—advantages that compounds lacking published synthetic procedures do not offer. The presence of a chlorine substituent at the 4-position also provides a synthetic handle for further diversification via cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the compound to serve as a versatile intermediate.

Synthetic route Process chemistry Bulk procurement

Physicochemical Property Comparison

The computed density of 4-chloro-N-cyclohexylpyridin-2-amine is 1.193 g/cm³ with a boiling point of 338.2°C at 760 mmHg and a flash point of 158.4°C . Its hydrogen bond donor count is 1 and hydrogen bond acceptor count is 2 . The unsubstituted parent compound N-cyclohexylpyridin-2-amine (CAS 15513-16-3) has a molecular weight of 176.26 g/mol (vs. 210.70 g/mol for the target) . For the 5-bromo-3-chloro analog (CAS 1280786-98-2), the molecular weight increases to 289.60 g/mol [1]. These progressive differences in molecular weight, density, and heteroatom content directly affect chromatographic retention behavior, mass spectrometry ionization efficiency, and the compound's physical handling characteristics during storage and formulation.

Physicochemical properties Formulation Analytical method development

Optimal Research and Procurement Scenarios


CETP Inhibitor Hit-to-Lead and SAR Expansion

Research groups pursuing cholesteryl ester-transfer protein (CETP) inhibition as a therapeutic strategy for dyslipidemia and cardiovascular disease should prioritize 4-chloro-N-cyclohexylpyridin-2-amine as a key starting scaffold. The compound is explicitly named as a representative cycloalkylpyridin-2-amine in Dr. Reddy's Laboratories' CETP inhibitor patent (US 14/918039) [1], establishing it as a patent-validated lead structure. Procurement of this specific compound—rather than non-exemplified analogs—ensures alignment with the published medicinal chemistry precedent, facilitating direct SAR expansion around the 4-position using the chlorine as a synthetic handle for parallel library synthesis via cross-coupling chemistry.

Adenosine Receptor Subtype Profiling

Investigators studying adenosine receptor pharmacology can leverage the ChEMBL-curated binding data for 4-chloro-N-cyclohexylpyridin-2-amine, which demonstrates Ki = 30 nM at A1 and Ki = 6.10 nM at A2 receptors in rat brain membrane preparations [2]. The approximately 5-fold A2-over-A1 selectivity within the same assay system provides a starting point for understanding how 4-chloro-2-cyclohexylamino substitution on the pyridine scaffold influences adenosine receptor subtype recognition. This compound can serve as a reference tool for benchmarking novel adenosine receptor ligands in radioligand displacement assays.

Diversifiable Intermediate for Compound Libraries

The 4-chloro substituent on 4-chloro-N-cyclohexylpyridin-2-amine functions as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) and nucleophilic aromatic substitution, enabling efficient diversification at the 4-position. With a documented synthetic route providing step yields of 69% and 52% , procurement teams can assess supplier quality against published benchmarks. The compound's XLogP3 of 3.6 places it in a favorable lipophilicity range for lead-like compound libraries, while the chlorine atom's Hansch π constant (+0.71) provides predictable SAR for tuning potency and ADME properties in analog series.

Analytical Method Development Standard

The well-defined physicochemical profile of 4-chloro-N-cyclohexylpyridin-2-amine—density 1.193 g/cm³, boiling point 338.2°C, flash point 158.4°C, exact mass 210.0923762 Da —makes it suitable as a system suitability standard for HPLC and LC-MS method development targeting pyridine-based compound series. Its computed properties enable predictable retention time modeling on reversed-phase columns, and the distinctive chlorine isotope pattern (³⁵Cl/³⁷Cl) provides a characteristic MS signature for unambiguous identification in complex mixtures. This is particularly valuable for laboratories developing analytical methods for cycloalkylpyridin-2-amine compound libraries.

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